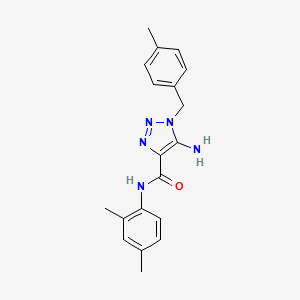

5-amino-N-(2,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-N-(2,4-dimethylphenyl)-1-[(4-methylphenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O/c1-12-4-7-15(8-5-12)11-24-18(20)17(22-23-24)19(25)21-16-9-6-13(2)10-14(16)3/h4-10H,11,20H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBFEZYOOBZHBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(2,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reduction of a nitro group.

Attachment of the Benzyl and Phenyl Groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups or reduce double bonds within the triazole ring.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Amino derivatives or reduced triazole rings.

Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C19H21N5O

- Molecular Weight : 335.4 g/mol

- IUPAC Name : 5-amino-N-(2,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

The compound features a triazole ring, which is significant in medicinal chemistry for its biological activity. The presence of amino and carboxamide functional groups enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-amino-N-(2,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide. Research indicates that compounds within the triazole family exhibit diverse biological activities, including cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound is believed to exert its anticancer effects by interacting with cellular targets involved in cell proliferation and apoptosis. The specific pathways are still under investigation but may include inhibition of key enzymes or modulation of signaling pathways related to cancer progression.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound helps in optimizing its efficacy. Modifications to the phenyl and triazole moieties can lead to enhanced biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Altering substituents on the triazole ring | Increased cytotoxicity against specific cancer types |

| Variations in the alkyl chain length | Changes in solubility and bioavailability |

Study 1: Anticancer Efficacy

A study published in ACS Omega evaluated a series of triazole derivatives for their anticancer properties. The results indicated that derivatives similar to 5-amino-N-(2,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide exhibited significant growth inhibition against several cancer cell lines including SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 80% .

Study 2: Pharmacokinetics and ADME Properties

Another research effort focused on the pharmacokinetic properties of triazole derivatives. The study assessed absorption, distribution, metabolism, and excretion (ADME) profiles to determine the viability of these compounds as therapeutic agents. Results indicated that modifications could enhance oral bioavailability and reduce toxicity profiles .

Mechanism of Action

The mechanism of action of 5-amino-N-(2,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target. The amino and benzyl groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Key Observations:

Electron-Withdrawing vs. In contrast, the target compound’s 2,4-dimethylphenyl group (electron-donating) may reduce reactivity but increase hydrophobic interactions. Fluorine substitution (e.g., 4-fluorobenzyl in ) introduces polarity without significantly altering steric bulk, which could optimize bioavailability.

Steric and Lipophilic Effects :

- The 4-methylbenzyl group in the target compound provides moderate lipophilicity, balancing membrane permeability and solubility. Analogous compounds with bulkier groups (e.g., 3-(trifluoromethyl)benzyl in ) exhibit higher metabolic stability but may suffer from reduced solubility.

Biological Activity Trends: Compounds with halogenated aryl groups (e.g., dichlorophenyl, bromobenzyl) show pronounced antiproliferative activity, likely due to enhanced target binding via halogen bonds . Methoxy groups (e.g., 3,4-dimethoxyphenyl in ) improve water solubility but may reduce cell penetration due to increased polarity.

Metabolic Stability:

- For example, CAI (a related triazole-carboxamide) is metabolized into inactive benzophenone fragments, highlighting the impact of substituents on metabolic pathways .

Biological Activity

5-amino-N-(2,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C19H21N5O

- Molecular Weight : 335.4 g/mol

- CAS Number : 845867-38-1

| Property | Value |

|---|---|

| Molecular Formula | C19H21N5O |

| Molecular Weight | 335.4 g/mol |

| CAS Number | 845867-38-1 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . For instance, triazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.

Case Study: Antiproliferative Effects

In a study focusing on related triazole compounds, specific derivatives demonstrated IC50 values in the nanomolar range against cancer cell lines such as HeLa and A549. The mechanism of action involved the inhibition of tubulin polymerization and induction of apoptosis through mitochondrial pathways .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. The structural features of 5-amino-N-(2,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide suggest potential efficacy against bacterial and fungal pathogens.

Research Findings

Research has indicated that triazole derivatives can inhibit the growth of various pathogens. For example, studies on similar compounds have shown effectiveness against strains resistant to conventional antibiotics .

Antimalarial Activity

Emerging data suggest that triazole-based compounds may possess antimalarial properties. A study evaluating related triazole derivatives found that certain compounds exhibited significant activity against Plasmodium species with low cytotoxicity in mammalian cell lines .

The biological activity of 5-amino-N-(2,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is likely attributed to its ability to interact with specific biological targets:

- Tubulin Inhibition : Similar triazoles inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division.

- Apoptosis Induction : Compounds have been shown to activate apoptotic pathways in cancer cells.

Synthesis and Derivatives

The synthesis of 5-amino-N-(2,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide involves multi-step reactions starting from readily available precursors. The introduction of various substituents can modulate its biological activity significantly.

Synthetic Route Overview

- Starting Materials : Appropriate anilines and isocyanates.

- Reagents : Use of coupling agents for triazole formation.

- Purification : Techniques such as recrystallization or chromatography to isolate the final product.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-amino-N-(2,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of triazole-carboxamide derivatives typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, analogous compounds (e.g., ) were synthesized via condensation of substituted anilines and isocyanides, followed by sodium azide treatment. To optimize yields, researchers should systematically vary parameters (e.g., solvent polarity, temperature, catalyst loading) and monitor progress using HPLC or TLC. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended. Kinetic studies can identify rate-limiting steps .

Q. How can the structural identity of this compound be confirmed?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Compare experimental H and C spectra with computational predictions (e.g., using ACD/Labs or ChemDraw).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CHNO).

- X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol), compare bond lengths/angles with structurally similar triazoles (e.g., ) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., acetylcholinesterase for neurodegenerative applications, ).

- Anticancer Activity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC determination. Include positive controls (e.g., doxorubicin) and validate via flow cytometry for apoptosis markers .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity across studies be resolved?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line heterogeneity, incubation time). Standardize protocols using guidelines like MIAME (for genomics) or ARRIVE (for pharmacology). Perform meta-analyses of published datasets (e.g., PubChem BioAssay data) and validate findings via orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .

Q. What computational strategies can elucidate the structure-activity relationship (SAR) of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, HDACs). Compare binding poses with known inhibitors ().

- QSAR Modeling : Train regression models on analogs (e.g., triazoles in ) using descriptors like logP, topological polar surface area, and Hammett constants. Validate with leave-one-out cross-validation .

Q. How can metabolic stability and toxicity be assessed preclinically?

- Methodological Answer :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Calculate half-life (t) and intrinsic clearance.

- AMES Test : Screen for mutagenicity using TA98 and TA100 strains.

- hERG Assay : Patch-clamp electrophysiology to evaluate cardiac toxicity risks .

Q. What strategies improve aqueous solubility without compromising bioactivity?

- Methodological Answer :

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation.

- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to enhance dissolution.

- Nanoformulation : Encapsulate in PLGA nanoparticles; characterize size (DLS) and release kinetics (dialysis bag method) .

Q. How can interdisciplinary approaches (e.g., materials science) expand this compound’s applications?

- Methodological Answer :

- Metal-Organic Frameworks (MOFs) : Coordinate with transition metals (e.g., Cu) for catalytic or sensing applications. Characterize via BET surface area analysis.

- Polymer Composites : Blend with biodegradable polymers (e.g., PLA) for sustained drug delivery; assess mechanical properties via tensile testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.